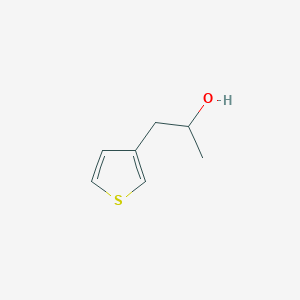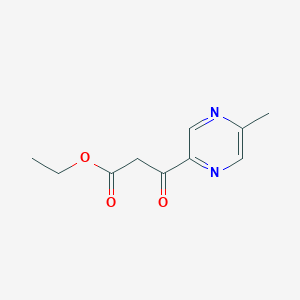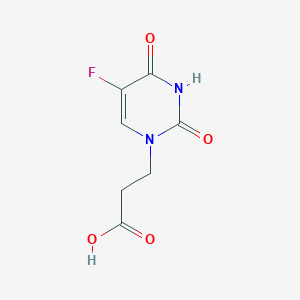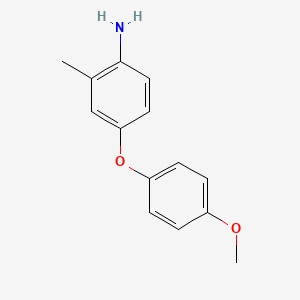
4-(4-Methoxyphenoxy)-2-methylaniline
Descripción general
Descripción
“4-(4-Methoxyphenoxy)-2-methylaniline” is an organic compound with the linear formula C13H13NO2 . It’s also known as “4-MPCA”. This compound is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)-2-methylaniline” consists of an aromatic ring and an amine functional group . The compound has a molecular weight of 215.248 Da .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenoxy)-2-methylaniline” has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Thermodynamic Properties and Chemical Interactions
Methoxyphenols, including structures similar to 4-(4-Methoxyphenoxy)-2-methylaniline, have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, which are crucial for their role as structural fragments in antioxidants and biologically active molecules. The thermochemical properties of methoxyphenols have been examined through calorimetry and quantum-chemical studies, highlighting their significance in understanding the relationships among properties and structures for these compounds (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
The preparation of compounds structurally related to 4-(4-Methoxyphenoxy)-2-methylaniline, such as 1‐Methoxy‐2‐(4‐Methoxyphenoxy)Benzene, involves methodologies like Ullmann ether formation and coupling reactions. These synthesis techniques provide insights into managing side reactions and optimizing reaction conditions for producing such complex molecules efficiently (Buck & Song, 2005).
Biological Activity
Some derivatives of 4-(4-Methoxyphenoxy)-2-methylaniline have been explored for their antibacterial activity. For instance, compounds with the 3-substituted-6-(3-ethyl-4-methylanilino)uracil structure have shown potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria, indicating the chemical's relevance in developing new antimicrobial agents (Zhi et al., 2005).
Molecular Structure Analysis
The molecular structures of compounds similar to 4-(4-Methoxyphenoxy)-2-methylaniline have been reported, showcasing their potential as starting materials for synthesizing azo dyes and dithiocarbamate. Such studies provide a foundation for understanding the complex interactions within these molecules and their potential applications in various chemical industries (Ajibade & Andrew, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-methoxyphenol (mehq), have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers .
Biochemical Pathways
A compound with a similar structure, 6-((2-hydroxy-4-methoxyphenoxy) carbonyl) phenazine-1-carboxylic acid (hcpca), extracted from streptomyces kebangsaanensis, is reported to derive from the combination of two biosynthetic pathways, phenazine-1,6-dicarboxylic acid and 4-methoxybenzene-1,2-diol, originated from the shikimic acid pathway .
Result of Action
For instance, certain 2,4-diamino-5-phenyl pyrimidines are reported to possess antitumor, antimicrobial, and anticoagulant activities .
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-13(7-8-14(10)15)17-12-5-3-11(16-2)4-6-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONLUXDVHBCNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)-2-methylaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

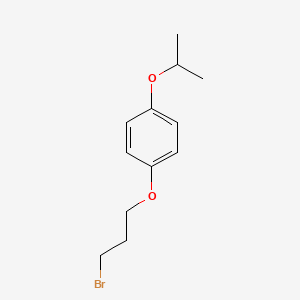

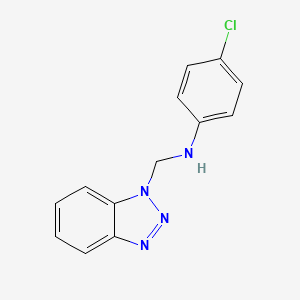
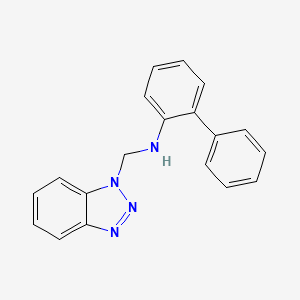

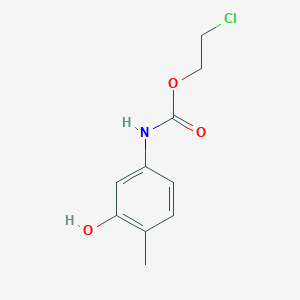
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)

